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Compound of Interest

Compound Name: Paxiphylline D

Cat. No.: B8261154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of published experimental results for Paxilline,

a potent inhibitor of large-conductance Ca2+-activated K+ (BK) channels. It is designed to

assist researchers in replicating and comparing key findings by presenting quantitative data,

detailed experimental protocols, and visual representations of the underlying molecular

mechanisms.

Quantitative Data Summary
The inhibitory effect of Paxilline on BK channels is highly dependent on the channel's

conformational state. Its potency is significantly greater when the channel is in a closed state.

The following tables summarize key quantitative data from published research.

Table 1: Paxilline Inhibition of BK Channels
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Parameter Value Conditions Reference(s)

IC₅₀ (Closed State) ~10 nM

Low channel open

probability (e.g.,

hyperpolarized

membrane potential)

[1]

IC₅₀ (Open State) ~10 µM

High channel open

probability (e.g.,

depolarized

membrane potential,

high intracellular

Ca²⁺)

[1]

Ki 1.9 nM

Cloned α-subunit of

the maxi-K channel in

excised membrane

patches with 10 µM

intracellular Ca²⁺

Rate of Inhibition

(Closed Channels)
2 x 10⁶ M⁻¹s⁻¹

Linear up to 2 µM

Paxilline
[1]

Affinity Difference

(Closed vs. Open)

>500-fold greater for

the closed

conformation

Model-dependent

analysis
[1]

Table 2: Comparison of Paxilline with Other BK Channel
Blockers
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Blocker Type IC₅₀ / Ki
Mechanism
of Action

Key
Characteris
tics

Reference(s
)

Paxilline

Mycotoxin

(Indole

Diterpene)

~10 nM

(closed) to

~10 µM

(open)

Intracellular,

closed-

channel

blocker

(allosteric)

State-

dependent;

membrane

permeable;

off-target

effects on

SERCA

pumps at µM

concentration

s.

[1]

Iberiotoxin

(IbTX)

Scorpion

Peptide Toxin
~1-25 nM

Extracellular

pore blocker

Highly

specific for

BK channels;

not

membrane

permeable.

Charybdotoxi

n (ChTX)

Scorpion

Peptide Toxin
~10-30 nM

Extracellular

pore blocker

Also inhibits

some

voltage-gated

K+ (Kv)

channels.

Penitrem A

Mycotoxin

(Indole

Diterpene)

~1.5 nM
Intracellular

blocker

Structurally

related to

Paxilline;

highly

specific for

BK channels.

Table 3: Neuroprotective and Anti-Cancer Effects of
Paxilline
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Effect
Cell Line /
Model

Effective
Concentration

Observed
Outcome

Reference(s)

Neuroprotection

HT22 mouse

hippocampal

cells

1-4 µM

Attenuation of

glutamate-

induced cell

death

(independent of

BK channel

blockade)

Anti-Cancer

(Paxillin protein)

Colorectal,

Breast,

Pancreatic

Cancer Cells

Not Applicable

(protein

expression)

Regulation of cell

migration,

invasion, and

apoptosis via

FAK/Src/ERK

signaling

,

Docetaxel

Sensitization (via

Paxillin protein

suppression)

LNCaP prostate

cancer cells

1-50 nM

(Docetaxel)

Enhanced

apoptosis

Key Experimental Protocols
Patch-Clamp Electrophysiology for IC₅₀ Determination of
BK Channel Blockade
This protocol is designed to measure the concentration-dependent inhibition of BK channels by

Paxilline.

a. Cell Preparation:

Culture HEK293 cells or other suitable host cells.

Transiently or stably transfect cells with plasmids encoding the desired BK channel subunits

(e.g., α-subunit or α + β-subunits).
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Plate cells on glass coverslips 24-48 hours prior to recording.

b. Solutions:

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and an

appropriate concentration of CaCl₂ to achieve the desired free intracellular calcium

concentration. Adjust pH to 7.2 with KOH.

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10

Glucose. Adjust pH to 7.4 with NaOH.

Paxilline Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of Paxilline in

high-quality DMSO.

c. Electrophysiological Recording (Inside-Out Patch Configuration):

Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

Excise the patch of membrane to achieve the inside-out configuration, exposing the

intracellular face of the channel to the bath solution.

Perfuse the patch with the internal solution containing a known concentration of free Ca²⁺.

Apply a series of voltage steps (e.g., from -80 mV to +80 mV) to elicit BK channel currents

and establish a stable baseline recording.

Perfuse the patch with internal solutions containing increasing concentrations of Paxilline.

Record the steady-state current inhibition at each concentration.

To determine the IC₅₀ for the closed state, hold the membrane at a hyperpolarized potential

(e.g., -80 mV) and apply brief depolarizing pulses to assess the available current.

To determine the IC₅₀ for the open state, hold the membrane at a depolarized potential (e.g.,

+60 mV) in the presence of high intracellular Ca²⁺.

d. Data Analysis:
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Measure the peak current amplitude at a specific voltage step in the absence and presence

of different Paxilline concentrations.

Normalize the current amplitude to the control (baseline) condition.

Plot the normalized current as a function of the Paxilline concentration and fit the data with a

Hill equation to determine the IC₅₀.

Cell Viability Assay for Neuroprotective Effects
This protocol assesses the ability of Paxilline to protect neuronal cells from glutamate-induced

toxicity.

a. Cell Culture:

Culture HT22 mouse hippocampal cells in DMEM supplemented with 10% fetal bovine

serum and antibiotics.

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

b. Treatment:

Pre-treat the cells with various concentrations of Paxilline (e.g., 1-10 µM) for a specified

period (e.g., 1-2 hours).

Induce excitotoxicity by adding a final concentration of 5 mM glutamate to the culture

medium.

Include control wells with no treatment, Paxilline alone, and glutamate alone.

Incubate the cells for 12-24 hours.

c. Viability Assessment (MTT Assay):

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well

and incubate for 2-4 hours at 37°C.

Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.
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Measure the absorbance at 570 nm using a microplate reader.

d. Data Analysis:

Express cell viability as a percentage of the untreated control.

Compare the viability of cells treated with glutamate alone to those pre-treated with Paxilline.

Western Blot Analysis of Signaling Pathway Modulation
This protocol is used to investigate the effect of modulating the paxillin protein on downstream

signaling molecules like ERK.

a. Cell Culture and Treatment:

Culture cancer cells of interest (e.g., colorectal, breast cancer cell lines).

To study the role of the paxillin protein, cells can be transfected with siRNA to knock down

paxillin expression or with plasmids to overexpress it.

Lyse the cells at desired time points after treatment or transfection.

b. Protein Quantification and Electrophoresis:

Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

Separate equal amounts of protein on an SDS-PAGE gel.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Incubate the membrane with primary antibodies specific for total and phosphorylated forms

of target proteins (e.g., anti-paxillin, anti-FAK, anti-Src, anti-ERK, anti-p-ERK).

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

d. Data Analysis:

Quantify the band intensities using densitometry software.

Normalize the intensity of the phosphorylated protein to the total protein to determine the

relative phosphorylation level.
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Caption: Mechanism of Paxilline's state-dependent inhibition of BK channels.
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Caption: Experimental workflow for determining Paxilline IC₅₀ using patch-clamp.
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Caption: Role of the paxillin protein in cancer cell signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8261154#replicating-published-paxilline-
experimental-results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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